Ambroxol-d5 (hydrochloride)
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Overview
Description
Ambroxol-d5 (hydrochloride) is a deuterium-labeled version of Ambroxol hydrochloride. It is primarily used as an internal standard for the quantification of Ambroxol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ambroxol itself is an expectorant and an active metabolite of Bromhexine, widely used in the treatment of respiratory diseases associated with excessive mucus production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Ambroxol molecule. The process typically starts with the precursor 2-amino-3,5-dibromobenzaldehyde, which undergoes a series of reactions to form the deuterated compound. The key steps include:
Condensation Reaction: The precursor reacts with cyclohexanone in the presence of a base to form an intermediate.
Reduction: The intermediate is then reduced to form the deuterated Ambroxol.
Hydrochloride Formation: Finally, the deuterated Ambroxol is treated with hydrochloric acid to form Ambroxol-d5 (hydrochloride).
Industrial Production Methods: The industrial production of Ambroxol-d5 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves a one-pot reaction to avoid the separation of intermediates, making the operation simpler and more cost-effective. The final product is obtained through recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Ambroxol-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ambroxol-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ambroxol.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambroxol.
Medicine: Utilized in research related to respiratory diseases and the development of new therapeutic agents.
Industry: Applied in the quality control and standardization of pharmaceutical formulations containing Ambroxol
Mechanism of Action
Ambroxol-d5 (hydrochloride) exerts its effects by mimicking the action of Ambroxol. Ambroxol is a mucolytic agent that enhances the production of pulmonary surfactants and stimulates ciliary activity. This results in improved mucociliary clearance and facilitates the expectoration of mucus. The molecular targets include type II pneumocytes, which are responsible for surfactant production .
Comparison with Similar Compounds
Ambroxol hydrochloride: The non-deuterated version of Ambroxol-d5 (hydrochloride).
Bromhexine hydrochloride: A precursor to Ambroxol with similar expectorant properties.
Comparison:
Ambroxol-d5 (hydrochloride) vs. Ambroxol hydrochloride: The primary difference lies in the presence of deuterium atoms in Ambroxol-d5, which makes it suitable for use as an internal standard in analytical applications.
Ambroxol-d5 (hydrochloride) vs. Bromhexine hydrochloride: While both compounds are used as expectorants, Ambroxol-d5 has enhanced stability and is specifically used in research settings for quantification purposes
Ambroxol-d5 (hydrochloride) stands out due to its unique isotopic labeling, making it an invaluable tool in analytical and research applications.
Properties
Molecular Formula |
C13H19Br2ClN2O |
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Molecular Weight |
419.59 g/mol |
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D; |
InChI Key |
QNVKOSLOVOTXKF-LIZULUGVSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H].Cl |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl |
Origin of Product |
United States |
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